4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine

Kinase Inhibition Anticancer Structure-Activity Relationship

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS 106615-46-7) is a heterocyclic building block consisting of a pyrimidine core substituted with methoxy groups at the 4- and 6-positions and a piperazine ring at the 2-position. This compound is commercially available with a purity of ≥95% , and its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g/mol.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 106615-46-7
Cat. No. B011084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
CAS106615-46-7
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)N2CCNCC2)OC
InChIInChI=1S/C10H16N4O2/c1-15-8-7-9(16-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeySKUYHUBUTWPQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS 106615-46-7): Core Scaffold for Targeted Library Synthesis


4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS 106615-46-7) is a heterocyclic building block consisting of a pyrimidine core substituted with methoxy groups at the 4- and 6-positions and a piperazine ring at the 2-position . This compound is commercially available with a purity of ≥95% , and its molecular formula is C₁₀H₁₆N₄O₂ with a molecular weight of 224.26 g/mol . It serves as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and GPCR ligands, due to the presence of a free secondary amine on the piperazine ring which enables rapid diversification [1].

Why Generic 2-(Piperazin-1-yl)pyrimidines Cannot Replace the 4,6-Dimethoxy Congener


The 4,6-dimethoxy substitution pattern on the pyrimidine ring is not merely a decorative feature; it electronically and sterically modulates the core's reactivity and biological target engagement. Unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7) is primarily known as a metabolite of tandospirone and lacks the electron-donating methoxy groups that enhance binding affinity to kinase hinge regions . In contrast, the 4,6-dimethoxy derivative has been explicitly utilized as a core scaffold in patents covering potent kinase inhibitors and CCR4 antagonists, where the methoxy groups are critical for potency [1][2]. Simply interchanging with a 4,6-dichloro or 4,6-dimethyl analog would alter both the electronic properties and the metabolic stability of downstream products, potentially leading to significant loss of activity.

Quantitative Differentiation Evidence for 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS 106615-46-7)


Enhanced Kinase Inhibitor Potency Conferred by the 4,6-Dimethoxy-pyrimidine Scaffold vs. Unsubstituted Analogs

Piperazinylpyrimidine derivatives bearing the 4,6-dimethoxy substitution pattern have been profiled against a panel of kinases. In a study of novel piperazinylpyrimidine derivatives, compound I-12, which incorporates the 4,6-dimethoxy-pyrimidine core, exhibited strong binding to PDGFR tyrosine kinase subfamily members including KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R at a screening concentration of 10 µM, and also targeted CDK11 [1]. In contrast, derivatives lacking the 4,6-dimethoxy pattern (e.g., II-16, II-20) showed a shifted binding profile primarily towards DDR1 and CSNK1 family kinases [1]. This demonstrates that the 4,6-dimethoxy substitution directly influences kinase selectivity. Furthermore, downstream derivatives of this scaffold achieved mean GI₅₀ values as low as 1.05 µM across the NCI-60 cell line panel, with selective cytotoxicity observed at 30 nM against MDA-MB-468 breast cancer cells [2].

Kinase Inhibition Anticancer Structure-Activity Relationship

Validated Intermediate for High-Affinity CCR4 Antagonists with Sub-100 nM Potency

The 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine scaffold is the central core in piperazinyl pyrimidine derivatives claimed as CCR4 antagonists in patent US 9,493,453 B2 [1]. BindingDB records for a closely related analog (CHEMBL2018961) derived from this scaffold show an IC₅₀ of 91.2 nM against human CCR4 in CHO membranes, a Kᵢ of 100 nM in displacement of [¹²⁵I]TARC, and a functional Kd of 1,000 nM in human whole blood chemotaxis assays [2]. These multi-assay quantitative benchmarks—from membrane binding to whole blood functional activity—provide procurement justification: the unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7) has no reported CCR4 antagonist activity, confirming that the 4,6-dimethoxy groups are essential for this pharmacological profile .

CCR4 Antagonism Chemokine Receptor Immunology

Physicochemical Differentiation: Higher cLogP and Polar Surface Area vs. Unsubstituted and 4,6-Dimethyl Analogs

Computational comparison of key drug-likeness parameters reveals that 4,6-dimethoxy substitution alters the physicochemical profile in potentially meaningful ways. The target compound has a calculated LogP of 0.30 and a topological polar surface area (TPSA) of 59.5 Ų . By contrast, the unsubstituted 2-(1-piperazinyl)pyrimidine (MW 164.21) has a lower TPSA (~37 Ų) due to the absence of methoxy oxygen atoms, and the 4,6-dimethyl analog (MW 192.26) has a higher LogP (estimated ~1.2) due to increased lipophilicity . The 4,6-dimethoxy compound occupies a balanced space—moderate hydrophilicity with additional hydrogen bond acceptor capacity—making it particularly suitable for targeting kinase hinge regions where methoxy oxygens can participate in key hydrogen bonds.

Physicochemical Properties Drug-likeness Permeability

Documented Synthetic Tractability and Multi-Gram Scale Availability vs. Custom Analogs

Multiple synthetic routes to 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine have been published, including a robust hydrogenolysis of the N-benzyl-protected precursor using 5% Pd/C in ethanol, yielding the free piperazine in quantities suitable for further derivatization . It is commercially available from multiple suppliers at ≥95% purity, with melting points reported at 100-103°C . In contrast, custom-synthesized analogs with alternative 4,6-substituents often require de novo route development and are not stocked, leading to longer lead times and higher costs. The availability of established synthetic protocols specifically for this compound reduces procurement risk and accelerates hit-to-lead timelines.

Synthetic Accessibility Supply Chain Medicinal Chemistry

High-Value Application Scenarios for 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine (CAS 106615-46-7)


Synthesis of Selective PDGFR Family Kinase Inhibitors for Oncology Research

Based on evidence that derivatives of this scaffold achieve selective binding to PDGFR family kinases (KIT, FLT3, PDGFRA/B) at 10 µM and exhibit mean GI₅₀ values of 1.05 µM in the NCI-60 panel [1], researchers procuring this compound can rapidly generate focused kinase inhibitor libraries. The free piperazine amine serves as a diversification point for introducing kinase-privileged fragments, while the 4,6-dimethoxy groups maintain the hinge-binding pharmacophore essential for PDGFR selectivity [2].

Development of CCR4 Antagonists for Inflammatory and Allergic Disease Models

The scaffold is the core of patented CCR4 antagonists with demonstrated IC₅₀ values of 91.2 nM in membrane binding assays and functional whole-blood activity (Kd = 1,000 nM) [3]. Procurement of this building block enables the synthesis of compounds capable of blocking TARC-induced CD4⁺ CCR4⁺ lymphocyte chemotaxis, a validated mechanism for treating allergic dermatitis, asthma, and other Th2-mediated conditions [4].

Construction of Hsp70 Allosteric Modulator Libraries

The piperazine-pyrimidine framework of this compound has been identified as a privileged structure for targeting the allosteric pocket of the Hsp70 N-terminal domain . Derivatization of the free piperazine nitrogen with various electrophiles allows systematic exploration of this pocket, with the goal of developing anticancer agents that degrade Hsp70-client oncoproteins. The established synthetic routes and commercial availability make this the most practical starting point for such campaigns.

Quote Request

Request a Quote for 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.